molecular formula C27H25FN4O2S B2365641 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-[(thiophen-2-yl)methyl]acetamide CAS No. 1189697-26-4

2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B2365641
CAS No.: 1189697-26-4
M. Wt: 488.58
InChI Key: DTNOQCFHJIDRFO-UHFFFAOYSA-N
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Description

2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-[(thiophen-2-yl)methyl]acetamide is a useful research compound. Its molecular formula is C27H25FN4O2S and its molecular weight is 488.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Microbial Studies

Research has shown the synthesis of derivatives related to the compound and their microbial studies. These derivatives have been screened for antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Patel & Agravat, 2007).

Acetylcholinesterase Inhibitors

A series of benzothiazin-4-ones have been synthesized and evaluated as potential acetylcholinesterase inhibitors, indicating their potential use in treating neurodegenerative diseases like Alzheimer's (Berwaldt et al., 2018).

Analgesic and Anti-inflammatory Activities

Novel thiazolopyridazinones have been tested for their in vivo analgesic and anti-inflammatory activities, suggesting their application in pain management and inflammation treatment (Demchenko et al., 2015).

Ionic Liquid Crystals

Piperidinium, piperazinium, and morpholinium cations have been utilized in the design of ionic liquid crystals, offering insights into the development of materials with specific electrochemical and thermal properties (Lava, Binnemans, & Cardinaels, 2009).

Antimicrobial Activity

Morpholinyl/piperazinylbenzothiazines have been synthesized and shown significant antimicrobial activity against certain bacteria, providing a pathway for the development of new antibacterial agents (Sharma, Kumar, & Vats, 2011).

Properties

IUPAC Name

2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-(thiophen-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN4O2S/c28-21-10-8-20(9-11-21)26-30-24-17-31(16-19-5-2-1-3-6-19)13-12-23(24)27(34)32(26)18-25(33)29-15-22-7-4-14-35-22/h1-11,14H,12-13,15-18H2,(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNOQCFHJIDRFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=O)N(C(=N2)C3=CC=C(C=C3)F)CC(=O)NCC4=CC=CS4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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